AS2717638

LPA5 antagonism Microglia Neuroinflammation

Researchers probing LPA5-specific pain mechanisms often face tool compounds with poor selectivity or limited brain exposure. AS2717638 solves this: a highly selective, brain-penetrant, orally bioavailable LPA5 antagonist (IC50 38 nM) with >260-fold selectivity over LPA1-3. • Validated efficacy in CCI neuropathic pain & inflammatory allodynia models where pregabalin/duloxetine fail • Superior potency vs. compound 3 (IC50 0.038 µM vs 0.7 µM) for microglia-neuron crosstalk studies • Broad anti-allodynic spectrum against PGE2, PGF2α & AMPA - ideal for screening novel analgesics Supplied with analytical documentation for immediate global dispatch.

Molecular Formula C25H25N3O5
Molecular Weight 447.491
CAS No. 2148339-28-8
Cat. No. B2582188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS2717638
CAS2148339-28-8
Molecular FormulaC25H25N3O5
Molecular Weight447.491
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCCCC5
InChIInChI=1S/C25H25N3O5/c1-15-7-8-20-18(11-15)23(26-33-20)28-14-19(24(29)27-9-5-4-6-10-27)16-12-21(31-2)22(32-3)13-17(16)25(28)30/h7-8,11-14H,4-6,9-10H2,1-3H3
InChIKeyQRMYHYZQUGJBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AS2717638 (CAS 2148339-28-8): A Selective, Orally Bioavailable LPA5 Antagonist for Pain and Neuroinflammation Research


AS2717638 is a synthetic, small-molecule, orally bioavailable antagonist of the lysophosphatidic acid receptor 5 (LPA5), also known as LPAR5 [1]. It is characterized by its high selectivity for LPA5 over other LPA receptor subtypes (LPA1, LPA2, LPA3) [2] and its ability to cross the blood-brain barrier . The compound has demonstrated analgesic efficacy in multiple preclinical rodent models of neuropathic and inflammatory pain [3].

Why In-Class LPA Receptor Antagonists Cannot Substitute for AS2717638 in LPA5-Dependent Studies


While the LPA receptor family (LPA1-6) shares a common ligand, the pharmacological profiles of available antagonists vary drastically in terms of receptor subtype selectivity, brain penetration, and in vivo efficacy spectrum. For example, widely used LPA1 antagonists (e.g., BMS-986278) are optimized for fibrosis indications and lack LPA5 activity, while non-selective LPA receptor antagonists (e.g., H2L 5765834) exhibit significant cross-reactivity with LPA1 and LPA3, confounding target-specific interpretation . AS2717638 is differentiated by its >260-fold selectivity for LPA5 over LPA1-3 , its demonstrated oral bioavailability and brain penetrance , and a unique in vivo efficacy profile across multiple allodynia models where standard-of-care analgesics (pregabalin, duloxetine) show limited or no effect [1]. These attributes make AS2717638 the preferred tool for dissecting LPA5-specific mechanisms in pain and neuroinflammation, as generic substitution would compromise target specificity, exposure, or functional readout.

AS2717638: Quantified Differentiation Against Key Comparators in LPA5 Antagonism and Analgesic Efficacy


AS2717638 Exhibits Superior LPA5 Antagonist Potency vs. Compound 3 (Diphenylpyrazole Derivative) in BV-2 Microglia Cells

In a direct comparative study using the BV-2 microglia cell line, AS2717638 demonstrated an IC50 of 0.038 µM for LPA5 antagonism, which is approximately 18-fold more potent than the comparator compound 3, a diphenylpyrazole-based LPA5 antagonist, which exhibited an IC50 of 0.7 µM in the same assay system [1].

LPA5 antagonism Microglia Neuroinflammation

AS2717638 Displays High Selectivity for LPA5 Over Other LPA Receptors, Contrasting with the Broad-Spectrum Profile of H2L 5765834

AS2717638 exhibits high selectivity for LPA5, with IC50 values >10 µM for LPA1, LPA2, and LPA3, representing a >260-fold selectivity window . In stark contrast, the comparator H2L 5765834 acts as a multi-LPA receptor antagonist with IC50 values of 94 nM for LPA1, 752 nM for LPA3, and 463 nM for LPA5, demonstrating only ~5-fold selectivity between LPA1 and LPA5 . AS2717638 also shows much reduced or little affinity toward 20 other receptors and channels .

LPA5 selectivity GPCR pharmacology Target specificity

AS2717638 Demonstrates Broader Analgesic Spectrum in Allodynia Models Compared to Pregabalin and Duloxetine

In a mouse model of intrathecal agonist-induced allodynia, oral administration of AS2717638 (10 and 30 mg/kg) significantly improved allodynia induced by PGE2, PGF2α, and AMPA. In contrast, the clinically used analgesics pregabalin and duloxetine alleviated only PGE2-induced allodynia, showing no significant effect on PGF2α- or AMPA-induced allodynia in the same study [1]. This demonstrates a broader spectrum of anti-allodynic activity for AS2717638 against diverse pain-mediating pathways.

Pain Allodynia In vivo pharmacology

AS2717638 Attenuates Neurotoxic Potential of LPA-Activated Microglia, a Functional Distinction from Compound 3

In a study directly comparing AS2717638 and compound 3, both compounds reduced pro-inflammatory cytokine secretion in LPA-activated BV-2 microglia. However, only AS2717638 attenuated the neurotoxic potential of LPA-activated BV-2 cell-conditioned medium towards CATH.a neurons [1]. This functional outcome differentiates AS2717638 as a compound capable of mitigating LPA5-mediated neurotoxicity, a property not observed with the comparator compound 3 despite its LPA5 antagonist activity.

Neurotoxicity Microglia Neuroinflammation

AS2717638 Confirmed Oral Bioavailability and Brain Penetrance, Critical for CNS Pain Research

AS2717638 is characterized as orally bioavailable and brain-penetrant, enabling systemic administration and target engagement in the CNS . While specific PK parameters (e.g., Cmax, AUC) are not extensively published, its efficacy in multiple oral dosing studies (10-30 mg/kg p.o. in mice and rats) provides functional confirmation of CNS exposure sufficient to engage spinal LPA5 receptors [1]. This is a critical differentiator from many tool compounds that require intracerebroventricular or intrathecal administration to achieve CNS exposure.

Oral bioavailability Blood-brain barrier CNS exposure

AS2717638: Optimal Use Cases in Pain and Neuroinflammation Research Based on Empirical Evidence


LPA5-Specific Target Validation in Neuropathic and Inflammatory Pain Models

Given its high selectivity for LPA5 (>260-fold over LPA1-3) and oral bioavailability, AS2717638 is the preferred tool for dissecting the specific contribution of LPA5 to pain signaling in rodent models of chronic constriction injury (CCI)-induced neuropathic pain and adjuvant-induced inflammatory pain [1]. Its broader anti-allodynic spectrum compared to pregabalin and duloxetine allows researchers to investigate LPA5 as a target for pain conditions refractory to standard-of-care analgesics [1].

Investigating LPA5-Mediated Neuroinflammatory Signaling in Microglia

In vitro studies using BV-2 microglia or primary microglial cultures benefit from AS2717638's superior potency (IC50 0.038 µM) relative to other LPA5 antagonists like compound 3 (IC50 0.7 µM) [2]. Its unique ability to attenuate the neurotoxic potential of LPA-activated microglial conditioned medium makes it particularly valuable for studying microglia-neuron crosstalk and LPA5's role in neuroinflammatory neurodegeneration [2].

Pharmacological Profiling of Diverse Pronociceptive Pathways

The demonstrated efficacy of AS2717638 against allodynia induced by three distinct pronociceptive mediators—PGE2, PGF2α, and AMPA—positions it as a versatile research compound for investigating downstream convergence points in pain signaling pathways [1]. This profile is particularly useful for screening studies aiming to identify novel analgesics with broader efficacy than current options like pregabalin or duloxetine, which were ineffective against PGF2α- and AMPA-induced allodynia [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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